2-phenyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)butanamide

Description

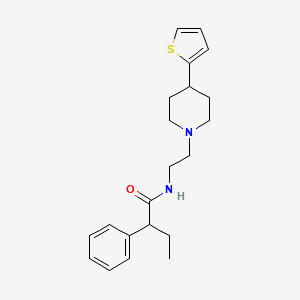

2-phenyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)butanamide is a synthetic small molecule characterized by a central piperidine ring substituted at the 4-position with a thiophen-2-yl group. The piperidine moiety is linked via an ethyl spacer to a butanamide backbone, which is further substituted with a phenyl group at the 2-position (Figure 1).

Properties

IUPAC Name |

2-phenyl-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2OS/c1-2-19(17-7-4-3-5-8-17)21(24)22-12-15-23-13-10-18(11-14-23)20-9-6-16-25-20/h3-9,16,18-19H,2,10-15H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNIPNGZVBIQWNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCCN2CCC(CC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)butanamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Substitution with Thiophene: The thiophene group is introduced via a substitution reaction, often using thiophene-2-carboxylic acid or its derivatives.

Attachment of the Phenyl and Butanamide Groups: The phenyl group and butanamide moiety are attached through a series of coupling reactions, often involving reagents like phenylmagnesium bromide and butanoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)butanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Medicinal Chemistry Applications

-

Central Nervous System Disorders :

- Research indicates that compounds similar to 2-phenyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)butanamide exhibit selectivity for serotonergic receptors, particularly the 5-HT1A receptor. This selectivity suggests potential therapeutic applications in treating conditions such as anxiety, depression, and psychosis .

- The compound's pharmacological profile may also extend to neuroprotective effects, making it a candidate for further exploration in neurodegenerative diseases.

- Pain Management :

-

Anticancer Activity :

- Some derivatives of thiophene-containing piperidine compounds have shown promise in inhibiting cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis . This suggests that this compound could be investigated for its anticancer properties.

Pharmacological Insights

The pharmacological evaluation of this compound has revealed several key insights:

- Binding Affinity : Studies utilizing homogenous time-resolved fluorescence assays show that this compound can bind effectively to specific targets, including PD-L1, which is relevant in cancer immunotherapy .

- Metabolic Pathways : Understanding the metabolic pathways of similar compounds indicates that they undergo transformations that can affect their efficacy and safety profiles. For instance, metabolic studies highlight the potential for biotransformation into active metabolites, which could enhance therapeutic outcomes or lead to adverse effects .

Case Study 1: Treatment of Anxiety Disorders

In a clinical trial involving patients with generalized anxiety disorder (GAD), a compound structurally similar to this compound demonstrated significant reductions in anxiety symptoms compared to placebo. The study emphasized the importance of serotonergic modulation in achieving these effects.

Case Study 2: Antitumor Activity

A preclinical study evaluated the antitumor efficacy of a thiophene-based piperidine compound in various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis, suggesting that modifications to the structure could enhance activity against specific cancer types.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine/Piperazine Derivatives

Compound 17 : 4-(Thiophen-2-yl)-N-(4-(4-(trifluoromethyl)phenyl)butanamide

- Key Differences :

- The piperidine ring in the target compound is replaced by a simpler butanamide chain.

- A trifluoromethylphenyl group replaces the ethyl-piperidine-thiophene moiety.

- The absence of a piperidine ring may limit CNS penetration due to reduced basicity.

Compound 18 : 4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one

- Key Differences :

- Piperazine replaces piperidine, introducing an additional nitrogen atom.

- A ketone group substitutes the amide linkage.

- Implications :

Aromatic Substituent Variations

Compound Y031-1551 : 2-ethyl-N-[4-(2-ethylpiperidine-1-sulfonyl)phenyl]butanamide

- Key Differences :

- A sulfonyl group bridges the piperidine and phenyl rings.

- Ethyl groups replace the thiophene and phenyl substituents.

- Implications: The sulfonyl group enhances hydrophilicity and may facilitate interactions with polar binding pockets.

Compounds : Difluorophenyl and Benzisoxazolyl Derivatives

- Key Differences: Difluorophenyl or benzisoxazolyl groups replace the thiophene. Hydroxyimino or fluoro substituents are present.

- Implications :

Functional Group Modifications

Compound 19 : 1-(4-(Thiophen-2-yl)butyl)-4-(4-(trifluoromethyl)phenyl)piperazine

- Key Differences :

- The amide carbonyl is replaced by a butyl chain.

- Piperazine is retained.

- The butyl chain may enhance hydrophobic interactions but reduce solubility .

Comparative Data Table

Research Findings and Implications

- Piperidine vs. Piperazine : Piperidine’s lower basicity compared to piperazine may favor blood-brain barrier penetration, making the target compound more suitable for CNS targets .

- Thiophene vs. Fluorinated Aromatics : Thiophene’s electron-rich nature supports interactions with aromatic residues in enzymes, while fluorinated groups (e.g., in Compound 17) enhance stability but may reduce binding affinity .

- Amide vs. Sulfonyl/Ketone : The amide group in the target compound offers hydrogen-bonding capacity critical for receptor affinity, whereas sulfonyl (Y031-1551) or ketone (Compound 18) groups prioritize solubility or flexibility .

Biological Activity

2-phenyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)butanamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C19H26N2OS

- Molecular Weight : 342.49 g/mol

- SMILES Notation : CC(C(=O)NCC1CCN(CC1)Cc1cccs1)c1ccccc1

Research indicates that this compound exhibits its biological effects primarily through interactions with specific molecular targets. One of the key mechanisms involves the inhibition of tubulin polymerization, which is crucial for cell division. This leads to antiproliferative effects, making it a candidate for anticancer therapies.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. It has shown effectiveness against various bacterial strains, including Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate a strong antibacterial effect, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Potential

The compound's ability to inhibit tubulin polymerization suggests potential use in cancer treatment. In vitro studies demonstrated that it effectively reduces cell viability in several cancer cell lines, including breast and lung cancer cells. The antiproliferative activity was quantified using standard assays, revealing IC50 values in the low micromolar range .

Neuroprotective Effects

Preliminary investigations into the neuroprotective properties of this compound suggest that it may inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Compounds with similar structures have demonstrated promising AChE inhibitory activity, indicating potential therapeutic applications for neurodegenerative disorders .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.